molecular formula C13H18BrNO B3199721 2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide CAS No. 1017044-59-5

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide

Cat. No.: B3199721
CAS No.: 1017044-59-5
M. Wt: 284.19 g/mol
InChI Key: UDJXCQKCPQCICF-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

  • A study focused on synthesizing novel N-(α-bromoacyl)-α-amino esters, which included compounds structurally similar to 2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide. The research detailed their crystal structure and conducted a comprehensive analysis of their physico-chemical properties (Yancheva et al., 2015).

Biological Activity Screening

  • The same study by Yancheva et al. also investigated the cytotoxicity, anti-inflammatory, and antibacterial activity of these compounds. It was found that they exhibited low cytotoxicity and lacked significant antibacterial and anti-inflammatory activity in the tested concentrations, suggesting potential for incorporation in prodrug strategies (Yancheva et al., 2015).

Xanthine Oxidase Inhibitory Properties

  • Another study examined the inhibitory activity of similar N-(α-bromoacyl)-α-amino esters against xanthine oxidase, an enzyme involved in purine metabolism. The results indicated that these compounds did not show significant inhibitory effects, which might be attributed to their noncyclic molecular structure (Smelcerovic et al., 2016).

Potential for Prodrug Strategies

  • The favorable pharmacokinetic behavior and toxicological properties of these esters, predicted by in silico study, may represent a beneficial prerequisite for their implementation in rational carrier-linked prodrug strategies and design (Smelcerovic et al., 2016).

Chemical Reactions and Mechanisms

  • Research on the bromination of dimethylphenols, which are structurally related to this compound, provides insights into the chemical reactions and mechanisms involved in the formation of brominated derivatives (Brittain et al., 1982).

Analytical Methodology

  • A study on the determination of bromide in various samples by converting it into bromophenols highlights relevant analytical methodologies that can be applied to similar brominated compounds for quantification and analysis (Mishra et al., 2001).

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-8(2)12(14)13(16)15-11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJXCQKCPQCICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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